N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid
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Overview
Description
N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a hydroxyl group, a methyl group, a phosphonooxy group, and an L-glutamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid typically involves multiple steps, starting with the preparation of the pyridine core The initial step may include the formation of 3-hydroxy-2-methylpyridine through a suitable cyclization reaction
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid is studied for its potential role in enzyme inhibition and modulation of biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Serine
N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Valine
Uniqueness: N-({3-Hydroxy-2-Methyl-5-[(Phosphonooxy)methyl]pyridin-4-Yl}methyl)-L-Glutamic Acid stands out due to its specific structural features and its potential applications in various fields. Its unique combination of functional groups allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C13H19N2O9P |
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Molecular Weight |
378.27 g/mol |
IUPAC Name |
(2S)-2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]pentanedioic acid |
InChI |
InChI=1S/C13H19N2O9P/c1-7-12(18)9(8(4-14-7)6-24-25(21,22)23)5-15-10(13(19)20)2-3-11(16)17/h4,10,15,18H,2-3,5-6H2,1H3,(H,16,17)(H,19,20)(H2,21,22,23)/t10-/m0/s1 |
InChI Key |
JMRKOGDJNHPMHS-JTQLQIEISA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)CN[C@@H](CCC(=O)O)C(=O)O)COP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CNC(CCC(=O)O)C(=O)O)COP(=O)(O)O |
Origin of Product |
United States |
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